((2R,5R)-5-methylpiperazin-2-yl)methanol
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Overview
Description
((2R,5R)-5-methylpiperazin-2-yl)methanol is a chiral compound with significant applications in medicinal chemistry. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the hydroxyl group and the chiral centers at positions 2 and 5 make this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the correct stereochemistry. Another approach involves the use of borane or lithium aluminum hydride as reducing agents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process . These reactors allow for precise control over reaction conditions, leading to higher selectivity and reduced waste.
Chemical Reactions Analysis
Types of Reactions
((2R,5R)-5-methylpiperazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((2R,5R)-5-methylpiperazin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring neurotransmitters.
Medicine
Medically, this compound is investigated for its potential as a therapeutic agent. It has shown promise in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ((2R,5R)-5-methylpiperazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol: This compound shares a similar structural framework but has different functional groups, leading to distinct chemical properties.
(1R,2R,5R)-2-Isopropyl-5-methyl-cyclohexanol: Another structurally related compound with different stereochemistry and functional groups.
Uniqueness
((2R,5R)-5-methylpiperazin-2-yl)methanol is unique due to its specific chiral centers and functional groups, which confer distinct reactivity and biological activity. Its ability to interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C6H14N2O |
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Molecular Weight |
130.19 g/mol |
IUPAC Name |
[(2R,5R)-5-methylpiperazin-2-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c1-5-2-8-6(4-9)3-7-5/h5-9H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
ZAJCWYDHBKNPSQ-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1)CO |
Canonical SMILES |
CC1CNC(CN1)CO |
Origin of Product |
United States |
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